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Compound of Interest

tert-Butyl 2-amino-4-(piperidin-1-
Compound Name:

yl)benzoate
CAS No.: 2138093-67-9
Cat. No.: B1415897

Get Quote

The chemical designation "2-amino-4-piperidinyl benzoate ester” presents a critical

nomenclature ambiguity that must be resolved for accurate scientific discussion. This string can
be interpreted in two ways:

« Literal Interpretation (Chemically Unstable): A benzoate ester attached to position 4 of a
piperidine ring, with an amino group at position 2 of the piperidine ring.

o Analysis: An amino group at the C2 position of a saturated nitrogen heterocycle (alpha to
the nitrogen) forms a cyclic hemiaminal (or aminal). Without specific substitution or
protection, this structure is inherently unstable and prone to hydrolysis or ring-opening
tautomerization. It is rarely a stable isolable drug substance.

e Pharmacological Interpretation (Chemically Stable): The ester formed between 4-
hydroxypiperidine and 2-aminobenzoic acid (Anthranilic acid).

o Analysis: This structure, correctly identified as piperidin-4-yl 2-aminobenzoate (or 4-
piperidinyl anthranilate), is a stable, synthetically accessible pharmacophore. It shares
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significant structural homology with local anesthetics (e.g., Procaine, Benzocaine) and
antispasmodic agents.

This guide focuses on the stable, pharmacologically relevant entity: Piperidin-4-yl 2-
aminobenzoate. It serves as a versatile scaffold in medicinal chemistry, particularly in the
development of GPCR ligands and ion channel modulators.

Part 1: Chemical Identity & Properties
Nomenclature & ldentification

Property Detail

IUPAC Name Piperidin-4-yl 2-aminobenzoate
Common Name 4-Piperidinyl anthranilate

Molecular Formula C12H16N202

Molecular Weight 220.27 g/mol

SMILES C1CNCCC10C(=0)C2=CC=CC=C2N

_ ~1.8 (Lipophilic, suitable for membrane
LogP (Predicted) penetration)

pKa (Predicted) ~9.8 (Piperidine N), ~2.5 (Aniline N)

Structural Analysis

The molecule consists of a lipophilic anthranilate head group linked via an ester bond to a polar
piperidine tail.

o Anthranilate Moiety: Provides aromatic stacking interactions and hydrogen bonding
capability (via the primary amine). It mimics the benzoate portion of cocaine or procaine.

» Piperidine Ring: A secondary amine that is protonated at physiological pH, crucial for
interaction with anionic residues (e.g., Asp/Glu) in receptor binding pockets (GPCRs, Na+
channels).

Part 2: Synthesis & Reaction Pathways
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The synthesis of 4-piperidinyl 2-aminobenzoate requires a protection-deprotection strategy to
prevent self-polymerization of the piperidine nitrogen during the esterification step.

Synthetic Strategy (Retrosynthetic Analysis)

o Target: Piperidin-4-yl 2-aminobenzoate.
» Precursor: N-Protected 4-hydroxypiperidine (e.g., N-Boc-4-piperidinol).

e Acylating Agent: Isatoic anhydride (preferred over anthranilic acid to avoid coupling reagents
and side reactions).

Pathway Visualization (DOT Diagram)

Nucleophilic Attack
(DMAP/TEA)

4-Hydroxypiperidine rotection (B,:f;\(:sycg:i)t';e) |—>| N-Boc-4-Piperidinol

sis Piperidin-4-yl
2-Aminobenzoate

Click to download full resolution via product page

Caption: Step-wise synthesis of Piperidin-4-yl 2-aminobenzoate via Isatoic Anhydride ring-
opening.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of N-Boc-4-Piperidinyl 2-
Aminobenzoate

Objective: To couple the anthranilate moiety to the protected piperidine scaffold.
Reagents:
e N-Boc-4-hydroxypiperidine (1.0 eq)

« |satoic anhydride (1.1 eq)
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e 4-Dimethylaminopyridine (DMAP) (0.1 eq)
o Triethylamine (TEA) (1.2 eq)

e Dichloromethane (DCM) or DMF (Solvent)
Procedure:

 Dissolution: Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in dry DMF (20 mL) under an
inert atmosphere (N2).

o Catalyst Addition: Add DMAP (1 mmol) and TEA (12 mmol) to the solution. Stir for 10
minutes at room temperature.

e Coupling: Slowly add Isatoic anhydride (11 mmol) portion-wise. The reaction will evolve CO:2
gas (bubbling).

e Heating: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3)
until the starting alcohol is consumed.

e Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3x) and
brine (1x) to remove DMF and unreacted isatoic acid byproducts.

» Drying: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

« Purification: Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc
in Hexanes) to yield the N-Boc protected ester.

Protocol 3.2: Deprotection to Piperidin-4-yl 2-
Aminobenzoate

Objective: Removal of the Boc group to yield the free secondary amine.
Reagents:

e N-Boc-4-piperidinyl 2-aminobenzoate (from Step 3.1)
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« Trifluoroacetic acid (TFA) or 4M HCI in Dioxane
¢ Dichloromethane (DCM)

Procedure:

Dissolution: Dissolve the N-Boc intermediate (5 mmol) in DCM (10 mL).
e Acidolysis: Add TFA (5 mL) dropwise at 0°C.

e Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by LC-
MS for the disappearance of the Boc-protected mass.

o Workup: Concentrate the reaction mixture in vacuo to remove excess TFA.

o Neutralization (Critical): The residue is the TFA salt. To obtain the free base, dissolve in DCM
and wash with saturated NaHCOs solution.

o Note: The ester bond is sensitive to strong base; use mild basic conditions and work
quickly.

« |solation: Dry the organic layer (Na2S0a4) and concentrate to yield the target compound as a
viscous oil or low-melting solid.

Part 4: Pharmacological Relevance & SAR

The 4-piperidinyl benzoate scaffold is a privileged structure in medicinal chemistry, often
serving as a bioisostere for tropane alkaloids or linear alkyl amines.

Structure-Activity Relationship (SAR)

o Local Anesthetic Activity: Similar to Piperocaine (Metycaine), the 4-piperidinyl ester mimics
the lipophilic head/hydrophilic tail requirement for blocking voltage-gated sodium channels
(Nav). The anthranilate amino group (2-NHz) adds electron density to the aromatic ring,
potentially modulating potency via pi-cation interactions in the channel pore.

e GPCR Ligands: This scaffold appears in antagonists for Muscarinic receptors (M1/M3) and
modulators of Serotonin (5-HT) receptors. The secondary amine of the piperidine allows for
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further diversification (e.g., N-alkylation with benzyl groups) to target specific receptor
subtypes.

Comparative Analysis (DOT Diagram)
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Caption: Structural homology of 4-piperidinyl 2-aminobenzoate to known anesthetic and
antispasmodic pharmacophores.
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o Context: Verification of chemical identity and SMILES d

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Executive Summary: Structural Disambiguation &
Significance]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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